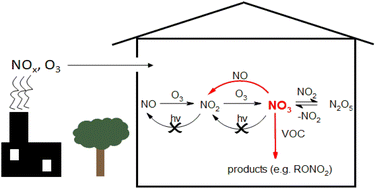NO3 reactivity measurements in an indoor environment: a pilot study†
Environmental Science: Atmospheres Pub Date: 2023-11-03 DOI: 10.1039/D3EA00137G
Abstract
We present the first direct indoor measurements of VOC-induced nitrate radical (NO3) reactivity (kNO3) together with measurements of nitric oxide (NO), nitrogen dioxide (NO2), ozone (O3) and dinitrogen pentoxide (N2O5) inside a laboratory during a four-day period in October 2021 in a suburban area (Mainz, Germany). Indoor mixing ratios of O3 ranged from <2–28 ppbv and those of NO2 from 4.5–27 ppbv. The rapid ventilation of the room (air change rates of ∼4 h−1) meant that indoor mixing ratios mirrored the variability in NO2 and O3 outdoors. NO3 production rates were between <0.02 and 0.12 pptv s−1 with indoor N2O5 mixing ratios increasing to 4–29 pptv during five NO-depleted day- or nighttime periods when kNO3 was between 0.04 and 0.2 s−1. Steady-state calculations resulted in a peak NO3 mixing ratio of 6 pptv. A comparison of measured N2O5 mixing ratios to those derived from steady-state calculations and the equilibrium coefficient for the NO2, NO3, N2O5 system showed very good agreement, indicating that heterogeneous reactions do not contribute significantly to the overall NO3 loss rate (LNO3). During these five periods, NO3 was mostly lost to NO and VOCs, the latter contributing on average 65% to LNO3. This pilot study underlines the necessity of further indoor NO3 reactivity measurements and that the nitrate radical can be a significant indoor oxidizing agent when the room is sufficiently ventilated during episodes of moderate outdoor air pollution.


Recommended Literature
- [1] Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonatediesters with benzyl halides. Synthetic and mechanistic studies†‡§
- [2] Contorting a heavy and naturally curved elastic rod
- [3] Sodium ion doped graphitic carbon nitride with high crystallinity for superior photocatalytic hydrogen evolution efficiency†
- [4] Unusual near infrared (NIR) fluorescent palladium(ii) macrocyclic complexes containing M–C bonds with bioimaging capability†
- [5] Front cover
- [6] Investigation of the carbon dioxide adsorption behavior and the heterogeneous catalytic efficiency of a novel Ni-MOF with nitrogen-rich channels†
- [7] Statistical aspects of chemisorption
- [8] Reviews
- [9] Ag nanoparticle embedded Cu nanoporous hybrid arrays for the selective electrocatalytic reduction of CO2 towards ethylene†
- [10] Gaining control on optical force by the stimulated-emission resonance effect†










